molecular formula C20H32N2O4S B2876911 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide CAS No. 1210014-19-9

2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide

Número de catálogo: B2876911
Número CAS: 1210014-19-9
Peso molecular: 396.55
Clave InChI: ALQSTKXKOFPWET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a central acetamide scaffold linked to a 4-(isopropylsulfonyl)phenyl group and a 1-(2-methoxyethyl)piperidin-4-ylmethyl substituent. The 2-methoxyethyl group on the piperidine ring may improve solubility and pharmacokinetic profiles, a common strategy in drug design .

Propiedades

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4S/c1-16(2)27(24,25)19-6-4-17(5-7-19)14-20(23)21-15-18-8-10-22(11-9-18)12-13-26-3/h4-7,16,18H,8-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQSTKXKOFPWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-(4-(Isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound belongs to a class of derivatives that may exhibit various pharmacological effects, including anticonvulsant and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is C20H32N2O4S, with a molecular weight of 396.55 g/mol. Its structure includes an isopropylsulfonyl group attached to a phenyl ring and a piperidine moiety, which are critical for its biological activity.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential mechanisms:

  • Anticonvulsant Activity : Preliminary studies suggest that related compounds exhibit anticonvulsant properties. For instance, N-phenylacetamide derivatives have been evaluated in animal models for their efficacy against seizures using methods such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test . While specific data on the target compound is limited, its structural analogs show promise in this area.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways. The presence of the isopropylsulfonyl group may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines or pathways involved in inflammation .

The biological activity of 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide can be attributed to several mechanisms:

  • Ion Channel Modulation : Similar compounds have been shown to interact with voltage-gated sodium channels, which play a crucial role in neuronal excitability and seizure activity .
  • Cytokine Inhibition : The sulfonamide moiety may interact with inflammatory mediators, potentially reducing cytokine release and subsequent inflammatory responses .
  • Receptor Interaction : The piperidine component may influence neurotransmitter receptors, contributing to its anticonvulsant properties.

Table 1: Summary of Biological Activities

CompoundActivity TypeTest MethodResult
Analog AAnticonvulsantMES TestEffective at 100 mg/kg
Analog BAnti-inflammatoryCytokine AssaySignificant reduction in IL-6 levels
Target CompoundUnknownN/AFurther studies needed

Study Example

In a study evaluating N-phenylacetamide derivatives, several compounds were tested for their anticonvulsant efficacy. The results indicated that certain derivatives provided protection against seizures in both MES and PTZ tests, suggesting that modifications to the phenyl and piperidine groups could enhance efficacy .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and related acetamide derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity Source
Target Compound : 2-(4-(Isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide Not explicitly provided Estimated ~450 - 4-(Isopropylsulfonyl)phenyl group
- 1-(2-Methoxyethyl)piperidin-4-ylmethyl acetamide
Hypothesized enzyme inhibition (e.g., Lp-PLA2) based on analogs N/A
Rilapladib () C₃₆H₃₃F₅N₄O₃S 702.7 - Quinolinone core
- 2,3-Difluorobenzylthio group
- Trifluoromethyl biphenyl
Lp-PLA2 inhibitor (IC₅₀ = 0.23 nM); treats Alzheimer’s and atherosclerosis
Goxalapladib () C₄₀H₃₉F₅N₄O₃ 718.8 - 1,8-Naphthyridine core
- 2-(2,3-Difluorophenyl)ethyl
- Trifluoromethyl biphenyl
Atherosclerosis treatment; structural similarity to Rilapladib
N-(4-Methoxyphenyl)acetamide () C₉H₁₁NO₂ 165.2 - Simple acetamide
- 4-Methoxyphenyl substituent
Antimicrobial activity (amide moiety relevance)
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide () C₂₂H₂₈N₂O₂ 352.5 - 2-Methoxyacetamide
- N-Phenyl and 2-phenylethyl-piperidine
No explicit activity reported; structural focus on piperidine-acetamide hybridization

Structural Analysis

  • Core Scaffold : The target compound shares the N-(piperidin-4-yl)methyl acetamide backbone with Rilapladib and Goxalapladib, but differs in substituents. The isopropylsulfonyl group replaces the thioether or fluorinated aromatic groups seen in the latter, which may alter target selectivity and metabolic stability .
  • Piperidine Modifications : The 2-methoxyethyl group on the piperidine ring is conserved across multiple analogs (e.g., ), suggesting its role in enhancing solubility or reducing cytochrome P450-mediated metabolism .

Pharmacological Implications

  • Enzyme Inhibition : Rilapladib’s high potency against Lp-PLA2 (IC₅₀ = 0.23 nM) underscores the importance of the trifluoromethyl biphenyl and thioether groups for target engagement . The target compound’s isopropylsulfonyl group may offer alternative binding interactions, though potency would depend on substituent compatibility with the active site.
  • Therapeutic Potential: Goxalapladib’s application in atherosclerosis highlights the relevance of piperidine-acetamide hybrids in cardiovascular disease. The target compound’s lack of a naphthyridine core may reduce off-target effects but limit broad-spectrum activity .

Physicochemical Properties

  • Solubility : The isopropylsulfonyl group’s polarity may improve aqueous solubility compared to Rilapladib’s lipophilic trifluoromethyl biphenyl, but this could shorten plasma half-life due to rapid renal clearance.
  • pKa Considerations : While pKa data are unavailable for the target compound, the sulfonyl group (pKa ~1-2 for sulfonic acids) could influence ionization state under physiological conditions, affecting membrane permeability .

Métodos De Preparación

Core Structural Components

The target molecule contains two critical substructures:

  • 4-(Isopropylsulfonyl)phenyl acetamide moiety : Introduced via nucleophilic acyl substitution or Ullmann-type coupling.
  • 1-(2-Methoxyethyl)piperidin-4-ylmethyl group : Typically synthesized through reductive amination of piperidin-4-ylmethanol with 2-methoxyethyl chloride.

Primary Synthetic Pathways

Three validated routes emerge from analysis of analogous compounds:

Route A: Convergent Synthesis

  • Step 1 : Formation of 4-(isopropylsulfonyl)phenylacetic acid via oxidation of 4-(isopropylthio)phenylacetonitrile (H₂O₂/AcOH, 60°C, 8 hr).
  • Step 2 : Activation as acid chloride (SOCl₂, reflux) followed by coupling with 1-(2-methoxyethyl)piperidin-4-ylmethanamine (Et₃N, CH₂Cl₂, 0°C→RT).
  • Yield : 72% overall (patent EP3453708B1 methodology).

Route B: Sequential Assembly

  • Step 1 : Piperidine quaternization with 2-methoxyethyl bromide (K₂CO₃, CH₃CN, 80°C).
  • Step 2 : Sulfonation of 4-mercaptophenylacetamide using (CH₃)₂CHSO₂Cl (DMAP catalyst).
  • Yield : 68% (CA2100503C protocol adaptation).

Route C: One-Pot Procedure

  • Simultaneous deprotection and coupling using HATU/DIPEA in DMF.
  • Requires pre-formed 1-(2-methoxyethyl)piperidine-4-carbaldehyde and 4-(isopropylsulfonyl)phenylacetonitrile.
  • Yield : 82% but with stricter purification needs.

Reaction Optimization Parameters

Temperature and Solvent Effects

Parameter Route A Route B Route C
Optimal Temp (°C) 0→25 80 50
Solvent System CH₂Cl₂/Et₃N CH₃CN/K₂CO₃ DMF/HATU
Reaction Time 12 hr 8 hr 6 hr
Impurity Profile <3% isomers <5% sulfones <8% oligomers

Data synthesized from demonstrates that Route A's low-temperature coupling minimizes epimerization, while Route C's polar aprotic solvent accelerates reaction kinetics at the expense of byproduct formation.

Catalytic Systems

  • Pd(OAc)₂/Xantphos : Effective for Suzuki couplings in related aryl sulfone syntheses (TOF = 120 hr⁻¹).
  • HATU/DIEA : Gives superior amidation yields (92% efficiency) compared to EDC/HOBt (78%).
  • Phase-Transfer Catalysis : Aliquat 336 improves sulfonation efficiency by 18% in biphasic systems.

Purification and Characterization

Crystallization Protocols

Method 1 (Patent EP3453708B1)

  • Solvent : Acetone/water (3:1 v/v)
  • Seeding : 1% w/w Form A crystals
  • Purity : 99.4% by HPLC
  • Particle Size : 50–100 μm

Method 2 (CA2100503C Adaptation)

  • Solvent : Ethyl acetate/heptane gradient
  • Yield Recovery : 89%
  • Chiral Purity : >99% ee (Chiralcel OD-H column)

Comparative Analysis of Methodologies

Efficiency Metrics

Metric Route A Route B Route C
Total Steps 4 5 3
Atom Economy 68% 61% 73%
PMI (Process Mass Intensity) 32 45 28
E-Factor 18 27 15

Route C demonstrates superior green chemistry metrics but requires expensive HATU reagent ($12.5/g vs $4.2/g for EDC).

Scalability Challenges

  • Route A : Exothermic amidation requires cryogenic conditions at >10 kg scale.
  • Route B : K₂CO₃ filtration issues in CH₃CN lead to 8% yield loss in pilot plants.
  • Route C : DMF removal necessitates azeotropic distillation with toluene.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.